

Discovery of 4-(Benzylxy)-3-methylaniline hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Benzylxy)-3-methylaniline hydrochloride

Cat. No.: B1521649

[Get Quote](#)

An In-depth Technical Guide to the Synthesis and Application of **4-(Benzylxy)-3-methylaniline Hydrochloride**

Executive Summary

4-(Benzylxy)-3-methylaniline hydrochloride is a key chemical intermediate increasingly recognized for its utility in modern drug discovery and organic synthesis. As a substituted aniline, it serves as a versatile molecular scaffold, enabling the construction of complex, biologically active compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed, three-step synthetic pathway from commercially available starting materials, and robust protocols for its characterization. Furthermore, it explores the compound's primary application as a core building block, particularly in the development of targeted protein degraders, and outlines essential safety and handling procedures for laboratory use. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded resource on this valuable compound.

Introduction: The Strategic Value of Substituted Anilines

Aniline and its derivatives are foundational pillars in the architecture of pharmaceuticals and agrochemicals. Their prevalence is due to their synthetic versatility and their ability to be

incorporated into a vast array of heterocyclic and complex molecular structures that exhibit significant biological activity.^[1] Within this class, **4-(Benzylxy)-3-methylaniline hydrochloride** emerges as a particularly valuable building block. The benzylxy group serves as a stable protecting group for the phenolic hydroxyl, which can be deprotected in later synthetic stages if required. The methyl and amino functionalities provide orthogonal points for chemical modification, allowing for the systematic exploration of chemical space.

Notably, this compound is classified as a "Protein Degrader Building Block," highlighting its relevance in cutting-edge therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs).^[2] PROTACs and similar technologies require modular building blocks to construct bifunctional molecules that can recruit specific proteins for degradation, and intermediates like **4-(Benzylxy)-3-methylaniline hydrochloride** are ideally suited for this purpose.

Physicochemical and Handling Properties

A clear understanding of the compound's properties is essential for its effective use and safe handling in a laboratory setting.

Property	Value	Reference
CAS Number	1150114-24-1	[2] [3]
Molecular Formula	C ₁₄ H ₁₆ CINO	[2] [3]
Molecular Weight	249.74 g/mol	[3]
Typical Purity	≥ 98%	[2]
Physical Form	Solid, powder	
Hazard Classification	Irritant	[3]
Storage Conditions	Store at room temperature in a dry, well-ventilated place.	[2] [4] [5]

Synthesis and Mechanistic Rationale

The synthesis of **4-(Benzylxy)-3-methylaniline hydrochloride** can be efficiently achieved via a robust three-step sequence starting from 3-methyl-4-nitrophenol. This pathway is adapted

from established methods for analogous anilines.[6][7] The overall strategy involves protection of the hydroxyl group, reduction of the nitro group, and subsequent conversion to the stable hydrochloride salt.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **4-(Benzyl)-3-methylaniline hydrochloride**.

Step 1: O-Benzylolation of 3-Methyl-4-nitrophenol

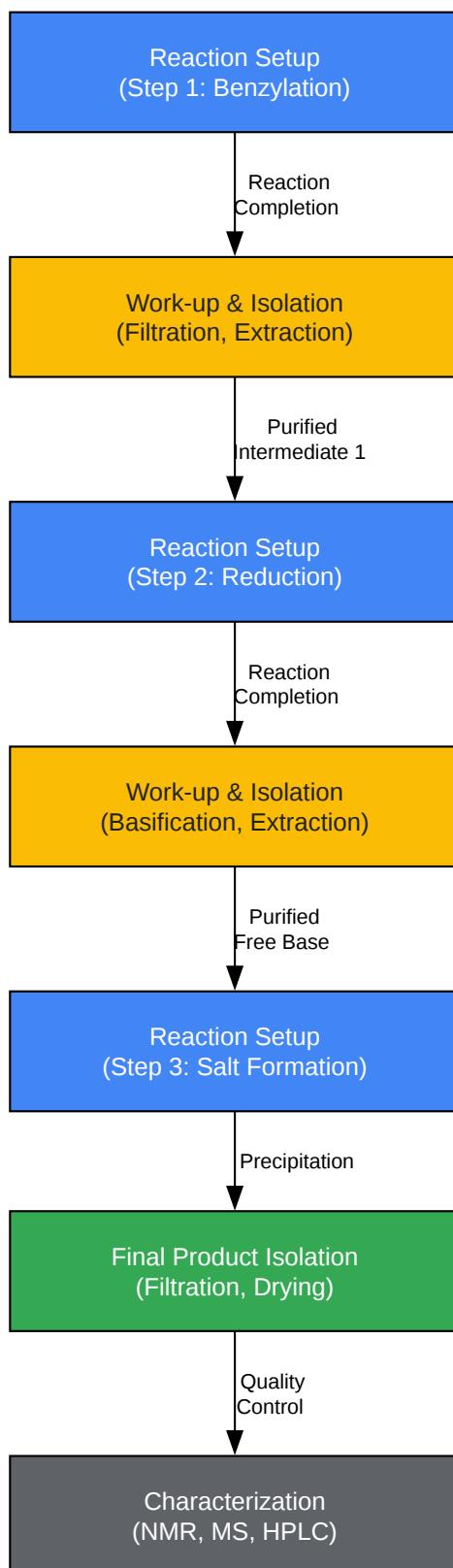
The synthesis commences with a Williamson ether synthesis. The phenolic proton of 3-methyl-4-nitrophenol is acidic and is readily deprotonated by a mild base, such as potassium carbonate (K₂CO₃), to form a phenoxide anion. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an S_N2 reaction, displacing the bromide and forming the benzyl ether. Acetone is a common solvent for this reaction due to its polarity and appropriate boiling point.

Step 2: Reduction of the Nitro Group

The aromatic nitro group is a versatile precursor to an amine. While several methods exist, reduction using stannous chloride (SnCl₂·2H₂O) in a protic solvent like ethanol is a reliable and high-yielding laboratory-scale method that avoids the need for high-pressure hydrogenation equipment.[7] The mechanism involves the transfer of electrons from Sn(II) to the nitro group, with protons supplied by the solvent, ultimately leading to the formation of the aniline. This method is well-tolerated by the benzyl ether functionality.

Step 3: Formation of the Hydrochloride Salt

The synthesized 4-(benzyl)-3-methylaniline is an oily or low-melting solid that can be prone to air oxidation. Converting it to its hydrochloride salt provides several advantages:


- Enhanced Stability: The salt is generally more crystalline and less susceptible to degradation.

- Improved Handling: Crystalline solids are easier to weigh and handle than oils.
- Purification: Precipitation of the salt from a non-polar solvent is an effective purification step.

This is achieved by dissolving the free base in a suitable solvent and adding a solution of hydrogen chloride. The resulting ammonium salt precipitates and can be isolated by filtration.[\[6\]](#)

Detailed Experimental Protocols

The following protocols provide a step-by-step methodology for the synthesis and purification of the title compound.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for synthesis and analysis.

Protocol 4.1: Synthesis of 4-(Benzylxy)-3-methylNitrobenzene (Intermediate 1)

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-4-nitrophenol (1.0 eq), potassium carbonate (2.5 eq), and acetone (10 mL per gram of nitrophenol).
- Stir the suspension vigorously and add benzyl bromide (1.1 eq) dropwise.
- Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
- After completion, cool the reaction to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain a crude solid.
- Recrystallize the solid from ethanol/water to yield pure 4-(benzylxy)-3-methylNitrobenzene.

Protocol 4.2: Synthesis of 4-(Benzylxy)-3-methylaniline (Intermediate 2)

- In a round-bottom flask, dissolve 4-(benzylxy)-3-methylNitrobenzene (1.0 eq) in ethanol (15 mL per gram).
- Add stannous chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) (4.0 eq) portion-wise. The reaction is exothermic.
- Heat the mixture to reflux (approx. 78°C) and maintain for 2-3 hours until TLC analysis shows complete consumption of the starting material.
- Cool the mixture and carefully pour it into a beaker of ice.
- Basify the aqueous solution by slow addition of a saturated sodium bicarbonate (NaHCO_3) solution until the pH is ~8-9.
- Extract the product into ethyl acetate (3 x volume of the aqueous layer).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure to yield the free base aniline.

Protocol 4.3: Preparation of 4-(Benzylxy)-3-methylaniline Hydrochloride (Final Product)

- Dissolve the crude 4-(benzylxy)-3-methylaniline from the previous step in diethyl ether (10 mL per gram).
- To this solution, add a 2 M solution of HCl in diethyl ether dropwise with stirring.
- A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.
- Stir the resulting suspension for 30 minutes at room temperature.
- Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum to afford **4-(benzylxy)-3-methylaniline hydrochloride** as a stable solid.

Characterization and Quality Control

Confirmation of the structure and purity of the final product is critical. The following analytical methods are standard for this purpose.

Analysis Technique	Expected Result
¹ H NMR	Signals corresponding to aromatic protons (benzylic and aniline rings), a singlet for the benzylic -CH ₂ - group (~5.1 ppm), a singlet for the methyl group (~2.2 ppm), and a broad singlet for the -NH ₃ ⁺ protons.
¹³ C NMR	Resonances for all 14 unique carbon atoms, including the benzylic -CH ₂ - carbon and the two aromatic rings.
Mass Spectrometry (ESI+)	Detection of the molecular ion for the free base [M+H] ⁺ at m/z corresponding to C ₁₄ H ₁₅ NO.
HPLC	A single major peak indicating a purity of ≥98%.
Melting Point	A sharp melting point range, characteristic of a pure crystalline solid.

Applications in Drug Discovery

The primary value of **4-(Benzylxy)-3-methylaniline hydrochloride** lies in its role as a versatile synthetic intermediate.^[8]

- **Scaffold for Library Synthesis:** The aniline functionality is a common handle for a variety of coupling reactions (e.g., amide bond formation, Buchwald-Hartwig amination, reductive amination) to build diverse libraries of novel compounds for biological screening.^[9]
- **Protein Degradation Technologies:** As a designated "Protein Degrader Building Block," this molecule is pre-validated for its utility in synthesizing PROTACs and other molecular glues. ^[2] It can be incorporated into the linker component or as part of the ligand that binds to the target protein or the E3 ligase.
- **Bioisosteric Replacement:** The aniline core can serve as a bioisostere for other chemical groups in known pharmacophores, allowing for the fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.^[10]

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following guidelines are based on data for analogous compounds.[\[3\]](#)[\[4\]](#)[\[11\]](#)

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[4\]](#)
- Handling: Avoid dust formation and accumulation.[\[12\]](#) Keep away from incompatible materials such as strong oxidizing agents.[\[4\]](#)[\[11\]](#) Wash hands thoroughly after handling.
- First Aid:
 - Eye Contact: Immediately flush with plenty of water for at least 15 minutes.
 - Skin Contact: Wash off with soap and plenty of water.
 - Inhalation: Move the person into fresh air.
 - Ingestion: Rinse mouth with water. Do not induce vomiting.
 - In all cases of exposure, seek medical attention if symptoms persist.[\[5\]](#)[\[11\]](#)

Conclusion

4-(Benzyl)-3-methylaniline hydrochloride is a high-value, versatile building block for chemical and pharmaceutical research. Its straightforward and scalable three-step synthesis, coupled with its strategic functional group placement, makes it an indispensable tool for medicinal chemists. Its demonstrated utility in the rapidly advancing field of targeted protein degradation underscores its importance and ensures its continued application in the discovery of next-generation therapeutics. The protocols and data presented in this guide offer a comprehensive foundation for the synthesis, characterization, and safe implementation of this compound in research and development workflows.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. calpaclab.com [calpaclab.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride - Google Patents [patents.google.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. goldbio.com [goldbio.com]
- 9. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyl)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news.umich.edu [news.umich.edu]
- 11. fishersci.ie [fishersci.ie]
- 12. afgsci.com [afgsci.com]
- To cite this document: BenchChem. [Discovery of 4-(Benzyl)-3-methylaniline hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1521649#discovery-of-4-benzyl-3-methylaniline-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com